

In Vivo Efficacy of AM-2099 in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

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Introduction

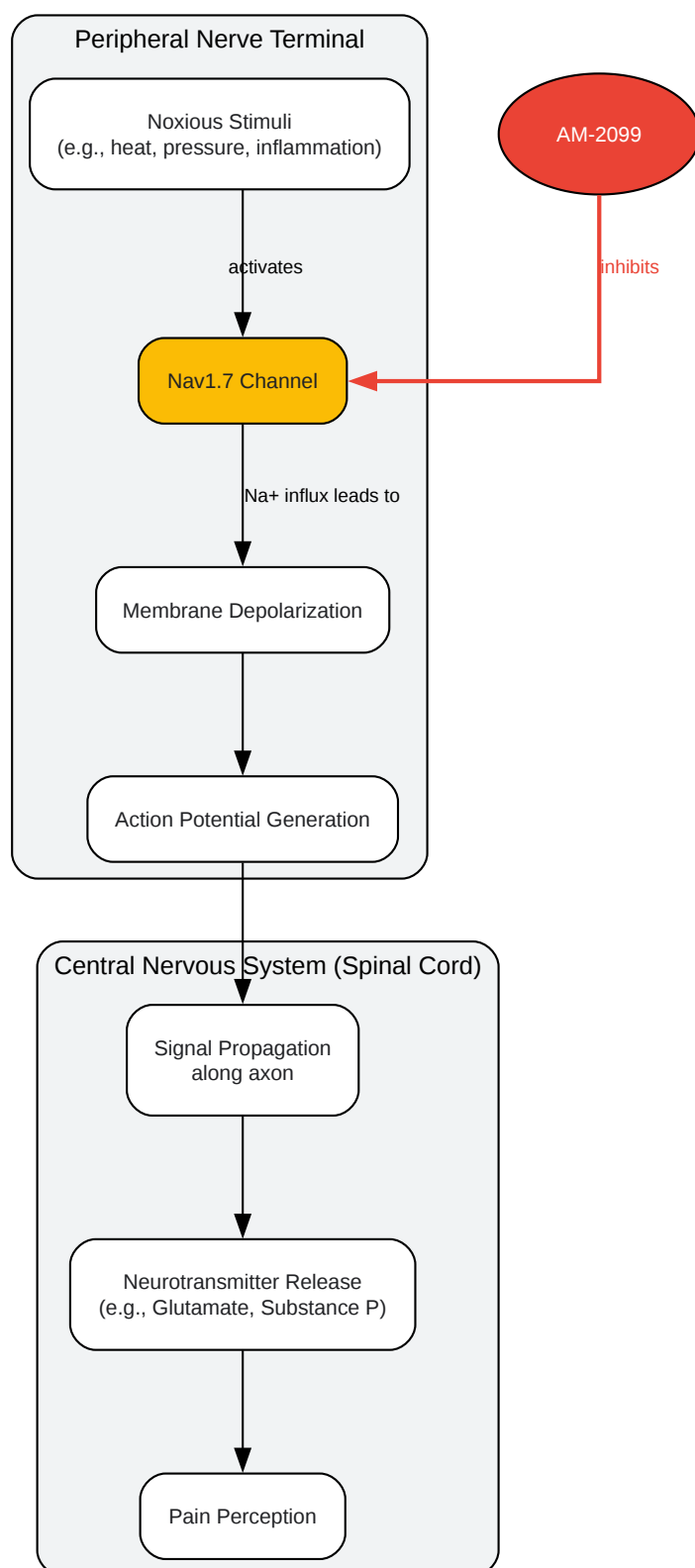
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a critical component in the transmission of pain signals, and its inhibition has been a key focus for the development of novel analgesics.[2][3] Genetic studies have validated Nav1.7 as a significant target for pain therapeutics; gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2][4] This technical guide provides a comprehensive overview of the in vivo efficacy of **AM-2099** in various animal models, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

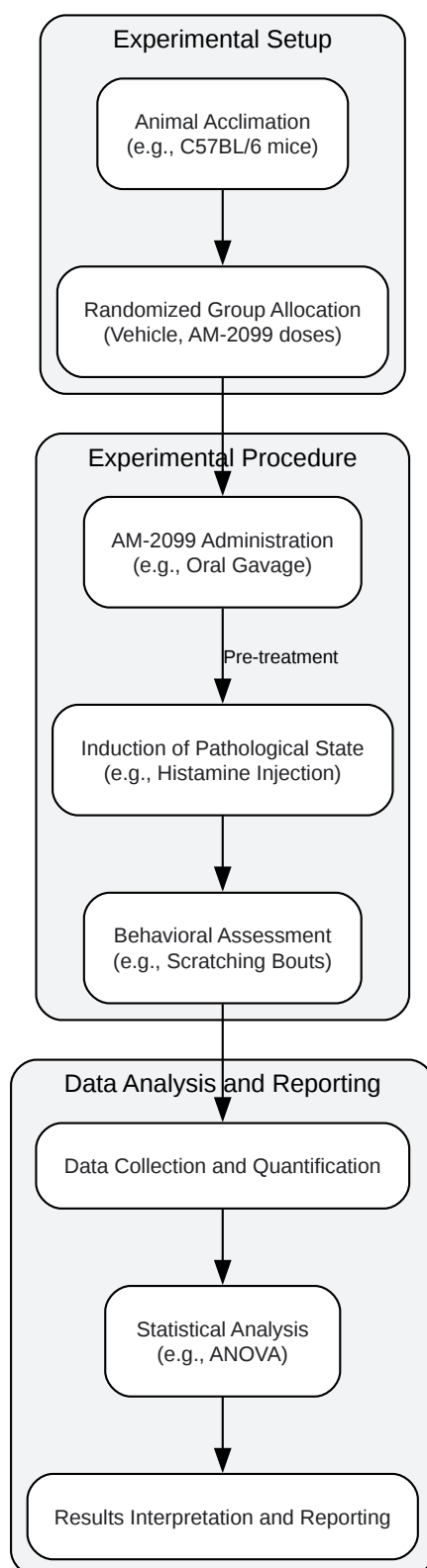
Core Mechanism of Action: Nav1.7 Inhibition

AM-2099 exerts its therapeutic effects by selectively blocking the Nav1.7 sodium channel, which is highly expressed in peripheral sensory neurons.[5][6] This inhibition modulates the excitability of these neurons, thereby reducing the propagation of pain signals from the periphery to the central nervous system.[2]

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the point of intervention for **AM-2099**.





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